molecular formula C6H4INO3 B175931 2-Iodo-5-nitrophenol CAS No. 197243-46-2

2-Iodo-5-nitrophenol

Cat. No.: B175931
CAS No.: 197243-46-2
M. Wt: 265.01 g/mol
InChI Key: KUACYTMKOLNBNK-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-nitrophenol can be synthesized through the iodination of 5-nitrophenol. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in an acetic acid medium at room temperature. The process is efficient, yielding high purity products with minimal by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of iodine and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Iodo-5-aminophenol.

    Oxidation: Quinones derived from the phenolic group.

Scientific Research Applications

Antimicrobial Activity

2-Iodo-5-nitrophenol exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves the formation of reactive intermediates that disrupt protein synthesis essential for cell division, leading to apoptosis in microbial cells .

Anticancer Research

The compound has been investigated for its potential as an antineoplastic agent, particularly in the treatment of acute myeloid leukemia (AML). In vitro experiments demonstrated that it induces apoptosis in AML cells with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism of action involves targeting specific pathways related to cell proliferation, effectively depriving cancer cells of necessary energy sources .

Agricultural Applications

This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its unique structure allows for improved interaction with target organisms, thereby increasing crop yields and reducing agricultural losses due to pests .

Material Science

In materials science, this compound is explored for developing specialized polymers and organic electronic materials. Its properties are leveraged in creating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) due to its ability to function as an organic semiconductor .

Antimicrobial Studies

A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant reductions in bacterial viability at low concentrations .

Cancer Treatment Research

In vitro experiments showed that this compound induced apoptosis in AML cells, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics. The compound's ability to target specific signaling pathways involved in cell proliferation was crucial for its anticancer effects .

Environmental Impact

Investigations into the phototransformation of halophenolic compounds revealed that derivatives like this compound can pose risks to marine organisms due to their persistence and toxicity in aquatic environments .

Comparison with Similar Compounds

    2-Nitrophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-2-nitrophenol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

    5-Iodo-2-nitrophenol: Another isomer with distinct properties due to the different arrangement of functional groups.

Uniqueness: 2-Iodo-5-nitrophenol is unique due to the specific positioning of the iodine and nitro groups on the phenol ring.

Biological Activity

2-Iodo-5-nitrophenol (C6H4INO3) is a nitrophenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and implications for health and environmental applications.

This compound is characterized by the presence of both iodo and nitro substituents on the phenolic ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C6H4INO3
  • Molecular Weight : 253.01 g/mol
  • Boiling Point : Approximately 278.9 °C
  • Density : 2.176 g/cm³

These properties contribute to its reactivity and interactions with biological systems.

Target Enzymes

Research indicates that this compound interacts with various enzymes, notably:

  • Sulfotransferase 1A1 : Involved in the metabolism of drugs and xenobiotics.
  • Alpha-amylase 2B : Plays a role in carbohydrate digestion.

These interactions suggest that the compound may influence metabolic pathways and enzyme activity in biological systems.

Biochemical Pathways

Nitrophenols, including this compound, undergo nucleophilic aromatic substitution reactions. This mechanism can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially disrupting normal cellular functions.

Antimicrobial Properties

Studies have investigated the antimicrobial activity of this compound against various pathogens:

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cell lines:

  • Cell Line Studies : It has been observed that at high concentrations, this compound can induce toxicity in mammalian cell lines, which raises concerns regarding its safety profile for therapeutic use .

Environmental Impact

Due to its structural characteristics, this compound is also studied for its environmental implications:

  • Biodegradation : Certain bacterial strains have been identified that can utilize nitrophenolic compounds as carbon sources, suggesting potential bioremediation applications .

Study on Microbial Degradation

A significant study focused on the microbial degradation of nitrophenols highlighted the ability of Cupriavidus sp. strain CNP-8 to utilize 2-chloro-5-nitrophenol (a related compound) as a sole carbon source. This study provided insights into the metabolic pathways involved in degrading nitrophenolic compounds and their potential environmental applications .

Toxicological Assessments

Toxicological evaluations have revealed that nitrophenols can have varying effects based on concentration:

Concentration (mM)Degradation Rate (μM/h)Observations
0.321.2Complete degradation in 36 h
0.4-Maximum rate observed
>0.7NegligibleToxic inhibitory effects noted

This table illustrates how higher concentrations may inhibit microbial growth and degradation processes .

Properties

IUPAC Name

2-iodo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACYTMKOLNBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595465
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197243-46-2
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add, dropwise, a solution of 20.7 g (300 mmol) of sodium nitrite (NaNO2) in 100 mL of water to a solution of 30.81 g (200 mmol) of 2-amino-5-nitrophenol in a mixture of 500 mL of sulphuric acid at 30 wt. % and 500 mL of DMSO cooled to 5° C., maintaining the temperature at 5° C. After 30 min at 5° C., add dropwise a solution of 90 g (600 mmol) of sodium iodide in 100 mL of water, then bring the reaction mixture up to RT. After stirring for 2 h, distribute the reaction mixture in 2 L of a mixture of ether/aqueous solution at 10 wt. % of sodium bisulphite 1:1. Extract the aqueous phase again with 200 mL of ether, combine the organic phases and wash with 3×1 L of water, then dry over Na2SO4. After concentration under reduced pressure, purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc gradient from 0 to 10% of EtOAc. After concentration under reduced pressure, we obtain 39.8 g of 2-iodo-5-nitrophenol in the form of a brown solid.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
30.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.